molecular formula C10H21OH<br>C10H22O B128192 Isodecanol CAS No. 55505-26-5

Isodecanol

Cat. No. B128192
CAS RN: 55505-26-5
M. Wt: 158.28 g/mol
InChI Key: PLLBRTOLHQQAQQ-UHFFFAOYSA-N
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Patent
US04035409

Procedure details

To 157 g isodecyl alcohol in 200 ml xylene is added 117 g AA, 1.0 g HQ and 2.0Q PTSA. The reaction mixture is heated for 2 hrs. at reflux (140° C) while the water of reaction is collected (17 ml). The reaction mixture is cooled and the xylene removed under reduced pressure to give 250 g isodecyl acrylate. The analytical data for this acrylate is shown below.
Quantity
157 g
Type
reactant
Reaction Step One
[Compound]
Name
2.0Q
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9].[CH3:12][C:13]1[CH:14]=CC(S(O)(=O)=O)=CC=1.[OH2:23]>C1(C)C(C)=CC=CC=1>[C:12]([O:11][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]([CH3:9])[CH3:10])(=[O:23])[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
157 g
Type
reactant
Smiles
C(CCCCCCC(C)C)O
Name
2.0Q
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
is collected (17 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CUSTOM
Type
CUSTOM
Details
the xylene removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCCCCCCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 250 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.